
Bremazocine
概要
説明
ブレマゾシンは、κ-オピオイド受容体アゴニストとして作用する合成化合物です。ペンタゾシンに関連しており、その強力で持続的な鎮痛作用と利尿作用で知られています。 ブレマゾシンはモルヒネの200倍の活性を持ちますが、依存性や呼吸抑制は示しません .
準備方法
合成経路および反応条件: ブレマゾシンは、適切な前駆体の環化を含む複数段階のプロセスによって合成できます反応条件では、多くの場合、強い塩基と制御された温度を使用することが要求され、目的の生成物を正しく形成する必要があります .
工業生産方法: ブレマゾシンの工業生産には、実験室での合成方法のスケールアップが含まれます。これには、副生成物の形成を最小限に抑えながら、収率と純度を最大限にするために、反応条件を最適化することが含まれます。 このプロセスには、連続フローリアクターやクロマトグラフィーなどの高度な精製技術が含まれており、最終生成物の所望の品質を実現できます .
3. 化学反応解析
反応の種類: ブレマゾシンは、次のようなさまざまな化学反応を起こします。
酸化: ブレマゾシンは、酸化されて対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応は、ブレマゾシンを対応するアルコールまたはアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
ブレマゾシンは、さまざまな科学研究に応用されています。
化学: κ-オピオイド受容体アゴニストを含む研究における参照化合物として使用されます。
生物学: 痛みや利尿の調節における役割など、さまざまな生物学的システムへの影響について調査されています。
化学反応の分析
Types of Reactions: Bremazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Analgesic Properties
Bremazocine exhibits significant analgesic effects, being three to four times more potent than morphine in animal models. Its mechanism involves selective activation of kappa-opioid receptors, which are linked to pain modulation without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence .
Table 1: Analgesic Potency Comparison
Compound | Potency (relative to morphine) |
---|---|
This compound | 3-4 times more potent |
Morphine | 1 (baseline) |
Despite its effectiveness, this compound's clinical utility is limited by its side effects, including dysphoria and psychotomimetic effects, which can hinder its acceptance as a mainstream analgesic .
Treatment of Substance Use Disorders
Research indicates that this compound may play a role in treating substance use disorders, particularly alcohol and cocaine addiction. Studies have shown that it reduces self-administration of these substances in animal models. For instance, this compound significantly decreased the intake of cocaine and ethanol in rhesus monkeys, suggesting its potential as a pharmacotherapy for addiction .
Case Study: Cocaine and Ethanol Self-Administration
- Study Design : Adult male rhesus monkeys were trained to self-administer cocaine and ethanol.
- Results : this compound administration resulted in a dose-dependent reduction in drug intake.
- : The findings support the hypothesis that kappa-opioid agonists can modulate addictive behaviors by affecting the dopamine reward pathways .
Diuretic Effects
This compound also exhibits diuretic properties, mediated by its action on the central nervous system. This effect is particularly relevant for conditions requiring fluid management . The compound has been shown to increase urine output without the adverse effects commonly associated with traditional diuretics.
Ocular Applications
Emerging research suggests potential applications of this compound in ophthalmology, particularly concerning intraocular pressure regulation. Its ability to lower intraocular pressure indicates possible use in treating glaucoma .
Table 2: Potential Ocular Applications
Application | Effect |
---|---|
Glaucoma Treatment | Lowering intraocular pressure |
Aqueous Humor Dynamics | Modulation of fluid dynamics |
Limitations and Side Effects
While this compound shows promise in various applications, its clinical use is limited by several factors:
作用機序
ブレマゾシンは、主にκ-オピオイド受容体アゴニストとしての作用を通じてその効果を発揮します。それは、Gタンパク質共役受容体ファミリーの一部であるこれらの受容体に結合し、それらを活性化します。この活性化は、アデニル酸シクラーゼの阻害につながり、サイクリックアデノシン一リン酸(cAMP)のレベルが低下します。cAMPレベルの低下は、最終的に鎮痛作用と利尿作用につながります。 さらに、ブレマゾシンのκ-オピオイド受容体との相互作用は、神経伝達物質の放出を調節し、その薬理学的特性に寄与しています .
6. 類似の化合物との比較
ブレマゾシンは、その高い効力と依存性の欠如により、κ-オピオイド受容体アゴニストの中で独特です。類似の化合物には以下が含まれます。
ペンタゾシン: 鎮痛作用のある別のκ-オピオイド受容体アゴニストですが、化学構造が異なります。
U50,488H: 研究で使用されている選択的なκ-オピオイド受容体アゴニストですが、薬物動態特性が異なります。
ナルブフィン: オピオイド受容体における混合型アゴニスト-アンタゴニストで、κ-オピオイド受容体アゴニストとμ-オピオイド受容体アンタゴニストの両方の特性を持っています
ブレマゾシンは、呼吸抑制や依存を引き起こすことなく、強力な鎮痛効果を発揮するため、研究と潜在的な治療用途の両方において貴重な化合物です .
類似化合物との比較
Bremazocine is unique among κ-opioid receptor agonists due to its high potency and lack of addictive properties. Similar compounds include:
Pentazocine: Another κ-opioid receptor agonist with analgesic properties but with a different chemical structure.
U50,488H: A selective κ-opioid receptor agonist used in research but with different pharmacokinetic properties.
Nalbuphine: A mixed agonist-antagonist at opioid receptors with both κ-opioid receptor agonist and μ-opioid receptor antagonist properties
This compound stands out due to its potent analgesic effects without causing respiratory depression or addiction, making it a valuable compound in both research and potential therapeutic applications .
生物活性
Bremazocine is a synthetic compound classified as a kappa-opioid receptor (KOR) agonist. It has garnered attention for its potent analgesic, diuretic, and potential therapeutic effects in various medical conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.
This compound primarily acts on kappa-opioid receptors, which are part of the opioid receptor family. Its high affinity for KORs allows it to exert significant analgesic effects. Unlike traditional mu-opioid receptor agonists such as morphine, this compound exhibits minimal respiratory depression and lower potential for addiction, making it a subject of interest in pain management and addiction therapy .
Table 1: Comparison of this compound with Other Opioids
Compound | Receptor Affinity | Analgesic Potency (vs. Morphine) | Respiratory Depression | Dependence Liability |
---|---|---|---|---|
This compound | High (KOR) | 3-4 times more potent | Minimal | Low |
Morphine | High (MOR) | Standard | Significant | High |
Fentanyl | High (MOR) | 50-100 times more potent | Significant | High |
Analgesic Activity
This compound has been shown to be three to four times more potent than morphine in analgesic tests such as the hot plate and tail flick assays. This potency is attributed to its selective activation of KORs, which mediates pain relief without the adverse effects commonly associated with mu-opioid agonists .
Diuretic Effects
In addition to its analgesic properties, this compound demonstrates significant diuretic activity. Research indicates that this effect is primarily mediated through central nervous system pathways rather than direct renal action . The diuretic response may have implications for treating conditions like hypertension or fluid retention.
Effects on Intraocular Pressure
Studies have investigated the impact of this compound on intraocular pressure (IOP). In normotensive cynomolgus monkeys, this compound application resulted in a dose-dependent reduction in IOP and aqueous humor flow. Notably, the IOP-lowering effect was attributed to non-opioid receptor mechanisms at lower doses .
Table 2: Effects of this compound on Intraocular Pressure
Dose (μg) | IOP Reduction (%) | Aqueous Humor Flow Change (%) |
---|---|---|
10 | -12 | No significant change |
100 | -25 | -20 |
Side Effects and Limitations
Despite its therapeutic potential, this compound is associated with certain side effects. Users may experience dysphoria, which limits its clinical applicability as an analgesic. Additionally, repeated administration can lead to tolerance similar to that observed with other opioids .
Psychotomimetic Effects
This compound has been noted for inducing psychotomimetic effects, including disturbances in perception and body image. These side effects pose challenges for its use in clinical settings, particularly for patients requiring stable mental health conditions .
Case Studies and Research Findings
- Analgesia in Animal Models : A study demonstrated that this compound effectively reduced pain responses in neonatal rats, showcasing its potential as an alternative analgesic without the typical side effects of morphine .
- Addiction Therapy Potential : Research indicates that this compound may reduce self-administration behaviors for substances like ethanol and cocaine in animal models, suggesting a role in treating substance use disorders .
- Ocular Studies : The ocular hypotensive effects observed in monkey models highlight this compound's potential utility in managing glaucoma through its ability to lower IOP without significant systemic side effects .
特性
CAS番号 |
75684-07-0 |
---|---|
分子式 |
C20H29NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |
InChIキー |
ZDXGFIXMPOUDFF-XLIONFOSSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
異性体SMILES |
CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
正規SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。